molecular formula C14H21NO3S B3015990 N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide CAS No. 2309551-65-1

N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide

Cat. No.: B3015990
CAS No.: 2309551-65-1
M. Wt: 283.39
InChI Key: ZSCGDFJWJMSUEE-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide is an organic compound that features a combination of methoxy, methylsulfanyl, and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with an appropriate amine derivative. The process may include the following steps:

    Formation of the Amine Derivative: The starting material, 2-phenoxyacetic acid, is reacted with a suitable amine, such as 2-methoxy-4-methylsulfanylbutylamine, under controlled conditions.

    Amidation Reaction: The amine derivative is then subjected to an amidation reaction with 2-phenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-4-methylsulfanylbutyl)butanamide
  • 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide

Uniqueness

N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-17-13(8-9-19-2)10-15-14(16)11-18-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCGDFJWJMSUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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